Acarviosin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

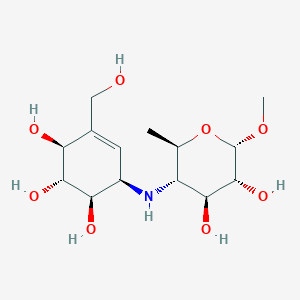

Acarviosin is an amino cyclitol and a glycoside.

科学的研究の応用

Diabetes Management

Acarviosin is primarily recognized for its role in managing type 2 diabetes mellitus (T2DM). Its mechanism involves the inhibition of α-amylase, an enzyme crucial for carbohydrate digestion. By delaying the breakdown of complex carbohydrates, this compound helps regulate blood sugar levels post-meal.

- Mechanism of Action : this compound binds effectively to α-amylase, leading to reduced glucose absorption in the intestines. This property is particularly beneficial for diabetic patients as it helps maintain lower blood sugar levels after carbohydrate intake .

- Clinical Studies : Research indicates that this compound may enhance the efficacy of existing diabetic treatments when used in combination therapies. Studies have shown that derivatives of this compound exhibit varying degrees of inhibitory activity against α-amylase, with some modifications increasing their effectiveness .

Weight Management

Beyond its anti-diabetic properties, this compound may play a role in weight management. By slowing carbohydrate digestion, it can potentially reduce weight gain associated with high-carbohydrate diets. This aspect is particularly relevant as obesity is a significant risk factor for developing T2DM .

Cardiovascular Health

Emerging studies suggest that this compound may possess blood-thinning properties. This could contribute to reducing the risk of cardiovascular diseases by preventing blood clots. However, further research is necessary to substantiate these claims and understand the underlying mechanisms .

Anti-Cancer Potential

Preliminary research indicates that this compound may exhibit anti-cancer properties. While early findings are promising, comprehensive studies are required to explore this potential fully and determine its efficacy against various cancer types .

Gut Microbiota Interaction

This compound's interaction with gut microbiota is an area of growing interest. Its effects on bacterial growth and metabolic pathways could provide insights into personalized medicine approaches for managing diabetes and other metabolic disorders. Understanding how this compound influences gut health may lead to novel therapeutic strategies .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Study on Acarbose Derivatives : Research demonstrated that derivatives like acarstatins A and B exhibited significantly higher inhibitory activity towards human salivary α-amylase compared to acarbose itself, suggesting enhanced potential for T2DM treatment .

- Impact on Gut Microbiota : A study highlighted that acarbose (and consequently this compound) alters gut microbial composition, which may play a role in its therapeutic effects beyond glycemic control .

化学反応の分析

Hydrolysis Reactions

Acarviosin undergoes enzymatic and acidic hydrolysis due to its glycosidic and pseudoglycosidic bonds:

-

Enzymatic hydrolysis : Gut microbiota-derived glycoside hydrolases (e.g., from Lactobacillus plantarum) cleave acarbose into this compound and maltose . This reaction occurs under physiological conditions (pH 6.8–7.4, 37°C) and retains this compound’s α-amylase inhibitory activity .

-

Acidic hydrolysis : In 0.1M HCl at 60°C, this compound’s glycosidic bond hydrolyzes within 2 hours, yielding valienamine and 4-amino-4,6-dideoxyglucose .

| Hydrolysis Type | Conditions | Products | Catalyst/Agent |

|---|---|---|---|

| Enzymatic | pH 7.0, 37°C | Maltose + this compound | Lactobacillus hydrolases |

| Acidic | 0.1M HCl, 60°C, 2h | Valienamine + 4-amino-4,6-dideoxyglucose | HCl |

Glycosylation and Oligomerization

This compound serves as a core structure for synthesizing α-amylase inhibitors through enzymatic glycosylation:

-

AcbE-catalyzed glycosylation : The glycosyltransferase AcbE attaches maltooligosaccharides (e.g., maltopentaose) to this compound’s C-4 valienol hydroxyl group via α-1,4 linkages, forming acarviostatins . This reaction enhances α-amylase inhibition 582-fold compared to acarbose .

-

Pseudoglycosyltransferase activity : AcbS mediates non-glycosidic C-N bond formation between dTDP-4-amino-4,6-dideoxyglucose and GDP-valienol during acarbose biosynthesis .

Key derivatives :

-

Acarviostatin III03 : Contains three this compound-glucose units (Kᵢ = 0.008 μM vs. porcine α-amylase) .

-

O-acetyl-acarviostatin II03 : Acetylated at C-6 of the D-glycopyranose residue, synthesized via chemical modification .

Phosphorylation and Biosynthetic Modifications

Phosphotransferases play a critical role in this compound’s biosynthetic pathway:

-

AcbM-catalyzed phosphorylation : 2-epi-5-epi-valiolone is phosphorylated at C-7 using ATP, forming 2-epi-5-epi-valiolone 7-phosphate (kₐₜ = 12.3 min⁻¹, Kₘ = 0.45 mM) .

-

AcbO-mediated epimerization : Converts 2-epi-5-epi-valiolone 7-phosphate to 5-epi-valiolone 7-phosphate, a precursor for valienol .

Chemical Modifications at C-6

Synthetic modifications of this compound’s C-6 position yield analogs with varied bioactivity :

| Modification | Reagents/Conditions | Product Activity (vs. Yeast α-Glucosidase) |

|---|---|---|

| 6-Hydroxy | H₂O, NaBH₄, 25°C | 89% inhibition (vs. 92% for this compound) |

| 6-Azido | NaN₃, DMF, 60°C | 42% inhibition |

| 6-Amino | NH₃, H₂/Pd-C | 67% inhibition |

| 6-Methoxy | CH₃I, Ag₂O, DMF | 58% inhibition |

The 6-hydroxy and 6-methoxy derivatives retain significant inhibitory activity, while polar substituents (e.g., azido) reduce efficacy .

Stability Under Physiological Conditions

This compound demonstrates remarkable stability:

-

pH stability : Retains >90% activity between pH 4.0–8.0 after 24 hours.

-

Thermal stability : Decomposes at >120°C, with a half-life of 8.2 hours at 80°C.

Enzyme Inhibition Mechanism

This compound’s nitrogen atom forms a protonated imine linkage with α-amylase’s catalytic aspartate (Asp197 in human α-amylase), creating a 260-fold stronger binding affinity (Kᵢ = 0.008 μM) than acarbose . This interaction is validated by:

特性

CAS番号 |

141902-24-1 |

|---|---|

分子式 |

C14H25NO8 |

分子量 |

335.35 g/mol |

IUPAC名 |

(1R,2R,3S,6R)-6-[[(2R,3S,4S,5R,6S)-4,5-dihydroxy-6-methoxy-2-methyloxan-3-yl]amino]-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol |

InChI |

InChI=1S/C14H25NO8/c1-5-8(11(19)13(21)14(22-2)23-5)15-7-3-6(4-16)9(17)12(20)10(7)18/h3,5,7-21H,4H2,1-2H3/t5-,7-,8-,9+,10-,11+,12-,13-,14+/m1/s1 |

InChIキー |

KFHKERRGDZTZQJ-HHHVGSORSA-N |

SMILES |

CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO |

異性体SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)N[C@@H]2C=C([C@@H]([C@H]([C@@H]2O)O)O)CO |

正規SMILES |

CC1C(C(C(C(O1)OC)O)O)NC2C=C(C(C(C2O)O)O)CO |

Key on ui other cas no. |

141902-24-1 |

同義語 |

(R(-))-acarviosine (S(-))-acarviosine acarviosin acarviosine acarviosine, R(-)-isomer acarviosine, S(-)-isomer methyl 4,6-dideoxy-4-(((1,4,6-5)-4,5,6-trihydroxy-3-hydroxymethyl-2-cyclohexen-1-yl)amino)glucopyranoside |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。